molecular formula C20H16BrFN2O2 B4996202 4-(benzoylamino)-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium bromide

4-(benzoylamino)-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium bromide

Cat. No. B4996202
M. Wt: 415.3 g/mol
InChI Key: VXHFHOVMIKUPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzoylamino)-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium bromide, commonly known as BF-8, is a chemical compound used in scientific research. It is a fluorescent dye that is commonly used to label and visualize proteins and other biomolecules in biological systems. BF-8 is a highly versatile compound that has been used in a variety of applications, including imaging, biochemistry, and molecular biology.

Mechanism of Action

BF-8 works by binding to proteins and other biomolecules in biological systems. It is a highly specific dye that binds to specific sites on proteins and other biomolecules, allowing them to be visualized and studied.
Biochemical and Physiological Effects:
BF-8 has no known biochemical or physiological effects on biological systems. It is a non-toxic dye that is widely used in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of BF-8 include its high specificity and versatility. It is a highly specific dye that can be used to label and visualize a wide range of proteins and other biomolecules in biological systems. It is also a versatile dye that can be used in a variety of applications, including imaging, biochemistry, and molecular biology.
The limitations of BF-8 include its cost and availability. BF-8 is a relatively expensive dye that may not be readily available to all researchers. Additionally, BF-8 is a synthetic compound that may not accurately reflect the behavior of natural biomolecules in biological systems.

Future Directions

There are many potential future directions for research involving BF-8. One potential direction is the development of new, more specific dyes for labeling and visualizing proteins and other biomolecules in biological systems. Another potential direction is the use of BF-8 in combination with other dyes and imaging techniques to study complex biological processes and signaling pathways. Finally, further research is needed to fully understand the mechanism of action of BF-8 and its potential applications in scientific research.

Synthesis Methods

The synthesis of BF-8 involves several steps. The first step is the preparation of 4-aminopyridine, which is then reacted with benzoyl chloride to form 4-benzoylaminopyridine. This compound is then reacted with 4-fluorobenzaldehyde to form 4-(benzoylamino)-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium bromide.

Scientific Research Applications

BF-8 is widely used in scientific research as a fluorescent dye for labeling and visualizing proteins and other biomolecules in biological systems. It is commonly used in biochemistry, molecular biology, and imaging applications. BF-8 is used to study the structure and function of proteins, as well as to investigate cellular processes and signaling pathways.

properties

IUPAC Name

N-[1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2.BrH/c21-17-8-6-15(7-9-17)19(24)14-23-12-10-18(11-13-23)22-20(25)16-4-2-1-3-5-16;/h1-13H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHFHOVMIKUPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=[N+](C=C2)CC(=O)C3=CC=C(C=C3)F.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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